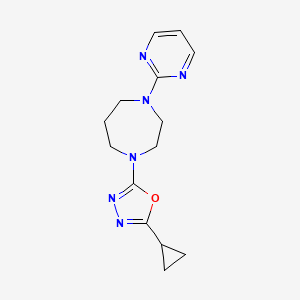![molecular formula C17H26N2O2 B5640804 ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5640804.png)
ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate, also known as EDP-239, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EDP-239 belongs to the class of piperidine carboxylates and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate acts as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways and physiological processes. The activation of sigma-1 receptors has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. This compound has also been shown to have an effect on calcium signaling and ion channel regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antinociceptive effects, which may have potential therapeutic applications in the treatment of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes involved in sigma-1 receptor activation. This compound is also highly selective for the sigma-1 receptor, which reduces the likelihood of off-target effects. However, one limitation of this compound is its low solubility in water, which may complicate its use in certain experimental protocols.
Orientations Futures
There are several future directions for the study of ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate. One potential application is in the treatment of Alzheimer's disease, where it has shown promise in animal models. Further studies are needed to determine its efficacy and safety in humans. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and neuropathic pain. Further studies are needed to determine its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate involves a multistep process that utilizes various reagents and solvents. The first step involves the reaction of 4-(dimethylamino)benzyl chloride with piperidine to form 1-[4-(dimethylamino)benzyl]-4-piperidine. This intermediate product is then esterified with ethyl chloroformate to form this compound. The final product is purified using column chromatography to obtain a high purity compound.
Applications De Recherche Scientifique
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, neurotransmitter release, and ion channel regulation. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Propriétés
IUPAC Name |
ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-21-17(20)15-9-11-19(12-10-15)13-14-5-7-16(8-6-14)18(2)3/h5-8,15H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZWPHXJBDKOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5640733.png)
![1-{[4-(2-carboxyvinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5640745.png)
![(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5640750.png)


![(4-acetylpiperazin-1-yl)[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5640773.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5640780.png)


![N-(2-methoxyethyl)-N-methyl-3-{[(tetrahydro-2H-pyran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5640789.png)

![ethyl 2-[(methoxyacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5640798.png)
![7-[1-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5640817.png)
